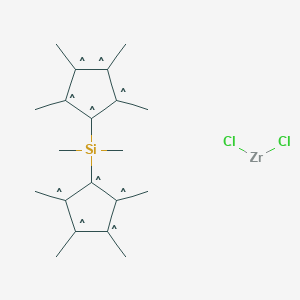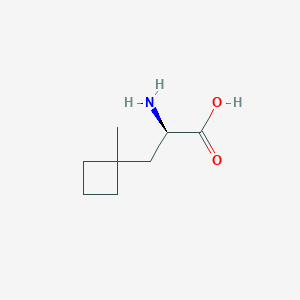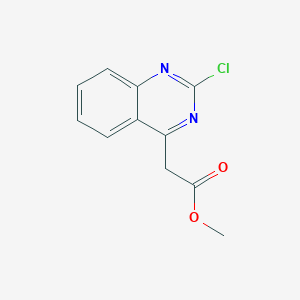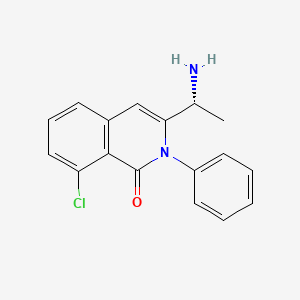
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is a chemical compound that belongs to the class of metallocenes. It is a zirconium-based compound with two tetramethylcyclopentadienyl ligands and a dimethylsilyl bridge. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadienyl lithium in the presence of a dimethylsilyl bridge. The reaction is carried out under inert conditions to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
ZrCl4+2LiC5HMe4+Me2SiCl2→(Me2Si)(C5HMe4)2ZrCl2+2LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various organozirconium compounds depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a precursor for other zirconium-based compounds.
Wirkmechanismus
The mechanism of action of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride involves the coordination of the zirconium center with various substrates. The tetramethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in various catalytic cycles. The dimethylsilyl bridge enhances the reactivity of the compound by providing a flexible and electron-rich environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylsilyl-bis-(cyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(methylcyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(ethylcyclopentadienyl)-zirconium dichloride
Uniqueness
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that enhance the reactivity and stability of the compound. The dimethylsilyl bridge further contributes to its unique properties by providing a flexible and electron-rich environment.
Eigenschaften
Molekularformel |
C20H30Cl2SiZr |
|---|---|
Molekulargewicht |
460.7 g/mol |
InChI |
InChI=1S/C20H30Si.2ClH.Zr/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8;;;/h1-10H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
OFMSEHCFCONJIL-UHFFFAOYSA-L |
Kanonische SMILES |
C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[C]2[C]([C]([C]([C]2C)C)C)C)C)C.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)



![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)

![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)

![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)



![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)
